molecular formula C6H8N2O2 B14131208 2,5-dimethylpyrimidine-4,6(1H,5H)-dione

2,5-dimethylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14131208
M. Wt: 140.14 g/mol
InChI Key: VKYFYFKZVDRIQF-UHFFFAOYSA-N
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Description

2,5-dimethylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by two methyl groups attached to the pyrimidine ring at positions 2 and 5, and two keto groups at positions 4 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2,5-dimethylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylpyrimidine: Similar structure but lacks the keto groups at positions 4 and 6.

    5-methylpyrimidine-2,4-dione: Similar but with only one methyl group and two keto groups.

    6-methyluracil: A related compound with a different substitution pattern.

Uniqueness

2,5-dimethylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two methyl groups and two keto groups provides distinct properties that differentiate it from other pyrimidine derivatives.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,5-dimethyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h3H,1-2H3,(H,7,8,9,10)

InChI Key

VKYFYFKZVDRIQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=NC1=O)C

Origin of Product

United States

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